A Technical Guide to 4-(2-Cyanoacetyl)Benzonitrile: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 4-(2-Cyanoacetyl)Benzonitrile: A Versatile Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-(2-Cyanoacetyl)Benzonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The document elucidates its chemical identity, physicochemical properties, representative synthetic protocols, and comprehensive spectroscopic characterization. Emphasis is placed on the strategic importance of its bifunctional nature—possessing both a β-ketonitrile moiety and an aromatic nitrile—which renders it a highly versatile precursor for the synthesis of complex heterocyclic scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.
Core Chemical Identity
4-(2-Cyanoacetyl)Benzonitrile is an aromatic organic compound distinguished by a benzonitrile framework substituted at the para-position with a cyanoacetyl group. This unique arrangement of functional groups provides multiple reactive sites for chemical transformations.
| Identifier | Data | Source |
| CAS Number | 71292-11-0 | [1][2] |
| IUPAC Name | 4-(2-cyanoacetyl)benzonitrile | N/A |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| SMILES | N#CC1=CC=C(C(CC#N)=O)C=C1 | [2] |
| MDL Number | MFCD07021383 | [2] |
Physicochemical and Handling Properties
While specific experimental data for properties such as melting and boiling points are not extensively documented in publicly available literature, the following information is based on data from chemical suppliers and predictions based on analogous structures.
| Property | Value / Information | Source |
| Physical Form | Expected to be a solid at room temperature. | N/A |
| Storage Conditions | Sealed in a dry environment, recommended storage at 2-8°C. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone, and ethyl acetate. | N/A |
| Boiling Point | No data available. | [2] |
| Purity | Commercially available with purity specifications, often ≥95%. | N/A |
Synthesis and Reaction Chemistry
The synthesis of 4-(2-Cyanoacetyl)Benzonitrile, a β-ketonitrile, can be conceptually approached through established organic chemistry reactions. A highly plausible and efficient method is the Claisen-type condensation of a 4-cyanobenzoyl derivative (such as an ester) with acetonitrile.
Representative Synthetic Protocol: Claisen Condensation
This protocol describes a general and reliable method for synthesizing β-ketonitriles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is critical for deprotonating the α-carbon of acetonitrile, thereby generating the necessary nucleophile to attack the ester carbonyl.
Reaction: Methyl 4-cyanobenzoate + Acetonitrile → 4-(2-Cyanoacetyl)Benzonitrile
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a dispersion of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Generation: Cool the suspension to 0°C in an ice bath. Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise. The causality here is the exothermic reaction and the need to control the formation of the acetonitrile anion.
-
Reaction Mixture: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve methyl 4-cyanobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirring suspension.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the mixture to room temperature and quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. This step neutralizes the excess base and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(2-Cyanoacetyl)Benzonitrile.
Caption: Proposed synthesis workflow for 4-(2-Cyanoacetyl)Benzonitrile.
Spectroscopic and Analytical Characterization
Authenticating the structure of 4-(2-Cyanoacetyl)Benzonitrile relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its functional groups and data from analogous structures.
| Technique | Expected Features | Rationale |
| ¹H NMR | • ~8.1 ppm (d, 2H), ~7.9 ppm (d, 2H): Aromatic protons exhibiting a characteristic AA'BB' splitting pattern for a para-substituted benzene ring. The downfield shift is due to the electron-withdrawing effects of the nitrile and acetyl groups. • ~4.1 ppm (s, 2H): Methylene protons (-CH₂-). This singlet appears significantly downfield because it is positioned between two strong electron-withdrawing groups (carbonyl and nitrile), which deshield the protons. | [3][4] |
| ¹³C NMR | • ~188-192 ppm: Carbonyl carbon (C=O). • ~135-140 ppm: Quaternary aromatic carbon attached to the acetyl group. • ~133 ppm: Aromatic carbons ortho to the nitrile group. • ~130 ppm: Aromatic carbons meta to the nitrile group. • ~118 ppm: Nitrile carbon of the benzonitrile. • ~116 ppm: Nitrile carbon of the acetyl group. • ~115 ppm: Quaternary aromatic carbon attached to the nitrile group. • ~30-35 ppm: Methylene carbon (-CH₂-). | [3][5] |
| FT-IR (cm⁻¹) | • ~2230 cm⁻¹: Sharp, strong absorbance characteristic of the C≡N (nitrile) stretch. Two distinct peaks may be observed for the aromatic and aliphatic nitriles. • ~1700 cm⁻¹: Strong absorbance from the C=O (ketone) stretch. • ~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring. • ~3100-3000 cm⁻¹: Aromatic C-H stretching. | [6][7][8] |
| Mass Spec (MS) | • [M]+•: Expected molecular ion peak at m/z = 170.17. • Fragmentation: Key fragments would likely arise from the loss of CN, HCN, and cleavage at the carbonyl group, such as the [NC-C₆H₄-CO]⁺ fragment (m/z = 129). | [9] |
Applications in Research and Drug Development
The true value of 4-(2-Cyanoacetyl)Benzonitrile lies in its role as a versatile chemical intermediate.[10] The nitrile group is a prevalent pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and even as a covalent warhead.[11]
Precursor for Heterocyclic Scaffolds
The β-ketonitrile moiety is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.
-
Pyrimidines and Pyridines: Condensation of the active methylene group and ketone with reagents like guanidine or amidines can yield substituted pyrimidines, which are foundational scaffolds in kinase inhibitors.
-
Pyrazoles and Isoxazoles: Reaction with hydrazine or hydroxylamine derivatives can lead to the formation of pyrazole and isoxazole rings, respectively.
-
Anticancer Agents: Its bromo-derivative, 4-(2-Bromoacetyl)benzonitrile, is a known intermediate for synthesizing microtubule inhibitors and irreversible inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3).[12][13] This highlights the utility of the core 4-acetylbenzonitrile structure in developing potent therapeutic agents.
Caption: Logical relationships of the compound's functionalities to drug discovery.
Safety, Handling, and Toxicological Profile
-
Hazard Class: Benzonitriles as a class are considered toxic. They can be absorbed through the skin, ingested, or inhaled.
-
Primary Risks: The substance is expected to be irritating to the eyes, skin, and respiratory tract. In case of fire, it may release toxic fumes of hydrogen cyanide and nitrogen oxides.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Ventilation: All handling should be performed in a well-ventilated fume hood.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush with water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
4-(2-Cyanoacetyl)Benzonitrile (CAS No. 71292-11-0) is a strategically important, bifunctional intermediate for chemical synthesis. Its value is derived from the combination of an aromatic nitrile, a known pharmacophore, and a reactive β-ketonitrile group. This structure allows for the straightforward construction of diverse and complex heterocyclic systems that are central to modern drug design, particularly in the fields of oncology and inflammatory diseases. Adherence to strict safety protocols during its handling is essential. This guide provides the foundational knowledge for scientists to effectively and safely utilize this compound in their research and development endeavors.
References
-
Teotonio, E. et al. (n.d.). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
ResearchGate. (2025). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Available at: [Link]
-
Grokipedia. (n.d.). Benzonitrile. Available at: [Link]
-
SOBHABIO. (n.d.). 4-(2-Cyanoacetyl)benzonitrile. Available at: [Link]
-
Apicule. (n.d.). 4-(Bromoacetyl)benzonitrile (CAS No: 20099-89-2) API Intermediate Manufacturers. Available at: [Link]
-
BMRB. (n.d.). bmse000284 Benzonitrile. Available at: [Link]
- Google Patents. (2015). CN104892456A - Method for preparing benzonitrile compound.
-
NIST. (n.d.). Benzonitrile, 4-acetyl-. Available at: [Link]
-
ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Available at: [Link]
-
Frontiers. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Available at: [Link]
- Google Patents. (1956). US2770641A - Preparation of benzonitrile.
-
SpectraBase. (n.d.). 4-(2-Cyanoethyl)benzonitrile - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Sciencemadness Discussion Board. (2016). Benzonitrile in different ways. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]
-
Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Available at: [Link]
-
YouTube. (2021). Synthesis of Benzonitrile. Available at: [Link]
-
PubChem. (n.d.). 4-Acetyl-2-methylbenzonitrile. Available at: [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available at: [Link]
Sources
- 1. sobhabio.com [sobhabio.com]
- 2. 71292-11-0|4-(2-Cyanoacetyl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. 4-Acetylbenzonitrile(1443-80-7) 1H NMR spectrum [chemicalbook.com]
- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzonitrile, 4-acetyl- [webbook.nist.gov]
- 10. mlunias.com [mlunias.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
